
AGK2
Descripción general
Descripción
AGK2 es un inhibidor selectivo de la Sirtuina 2 (SIRT2), un miembro de la familia de proteínas sirtuinas que exhiben actividad de desacetilación o ADP-ribosiltransferasa. La sirtuina 2 se localiza predominantemente en el citoplasma y juega un papel crucial en diversos procesos celulares, incluida la regulación del ciclo celular, la autofagia, la mielinización y la neurodegeneración . This compound se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas, particularmente en enfermedades neurodegenerativas y cáncer .
Aplicaciones Científicas De Investigación
Enfermedades Neurodegenerativas: AGK2 ha mostrado promesa en la protección de las neuronas dopaminérgicas de la toxicidad de la α-sinucleína en modelos de enfermedad de Parkinson.
Cáncer: This compound ha demostrado efectos anticancerígenos al inhibir la proliferación celular e inducir la apoptosis en varias líneas celulares cancerosas.
Enfermedades Cardiovasculares: Se ha demostrado que this compound protege contra la hipertrofia cardíaca y la lesión isquémica al modular la actividad del factor nuclear (eritroide derivado 2) similar a 2 (NRF2).
Trastornos Metabólicos:
Mecanismo De Acción
AGK2 ejerce sus efectos principalmente a través de la inhibición de la sirtuina 2 (SIRT2). La sirtuina 2 es una desacetilasa dependiente de NAD± que regula diversos procesos celulares mediante la desacetilación de proteínas diana . La inhibición de la sirtuina 2 por this compound conduce a la acumulación de proteínas acetiladas, lo que puede modular la expresión génica, la progresión del ciclo celular y la apoptosis . Se ha demostrado que this compound interactúa con el sitio activo de la sirtuina 2, lo que evita la unión de NAD+ y la posterior desacetilación de las proteínas diana .
Análisis Bioquímico
Biochemical Properties
AGK2 interacts with the enzyme SIRT2, inhibiting its activity . This interaction is selective and reversible, with this compound showing little to no effect on other sirtuins such as SIRT1 and SIRT3 at concentrations over 40 μM . The inhibition of SIRT2 by this compound leads to an increase in the acetylation of tubulin heterodimers .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, in HeLa cells expressing SIRT2-myc, this compound effectively inhibited SIRT2-myc activity . In H4 cells transfected with α-Syn, this compound dose-dependently reduced α-Syn-mediated toxicity . In primary rat astrocytes, this compound significantly inhibited astrocyte viability and proliferation and also inhibited astrocyte activation induced by beta amyloid 1-42 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to SIRT2, inhibiting its deacetylase activity . This leads to an increase in the acetylation of α-tubulin, a substrate of SIRT2 . The increased acetylation of α-tubulin has been linked to the neuroprotective effects of this compound .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied, particularly in the context of neurodegenerative diseases. For example, in a mouse model of Parkinson’s disease, this compound was found to rescue dorsomedial neurons in a dose-dependent manner .
Metabolic Pathways
This compound is involved in the regulation of the SIRT2 pathway . By inhibiting SIRT2, this compound can modulate the acetylation status of α-tubulin, a key component of the cell’s cytoskeleton .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Since this compound is a SIRT2 inhibitor and SIRT2 is mainly expressed in the cytoplasm of neurons , it is reasonable to infer that this compound may also be localized in the cytoplasm where it can interact with its target.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
AGK2 se puede sintetizar a través de un proceso de múltiples pasos que involucra los siguientes pasos clave:
Formación de la estructura central: La síntesis comienza con la preparación de la estructura central, que implica la reacción de 2,5-diclorobenzaldehído con furfural en presencia de una base para formar un anillo de furano.
Introducción del grupo ciano: El grupo ciano se introduce a través de una reacción de condensación de Knoevenagel entre el derivado de furano y el malononitrilo.
Formación del anillo de quinolina: El paso final implica la reacción del intermedio con 2-aminobenzonitrilo para formar el anillo de quinolina, lo que da como resultado la formación de this compound.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto implica el uso de reactores de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
AGK2 se somete a varios tipos de reacciones químicas, que incluyen:
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se usan comúnmente.
Sustitución: Las reacciones de sustitución a menudo implican el uso de agentes halogenantes, nucleófilos y disolventes apropiados.
Principales Productos Formados
Comparación Con Compuestos Similares
AGK2 es uno de los varios inhibidores de la sirtuina 2, y es conocido por su alta selectividad y potencia. Los compuestos similares incluyen:
Compuesto 4.27: Un potente inhibidor de la sirtuina 1 que también se dirige al sitio de unión de NAD+.
Fluvastatina Sódica: Identificado como un posible inhibidor de la sirtuina 2 mediante el cribado computacional e in vitro.
This compound es único en su alta selectividad para la sirtuina 2 sobre otras isoformas de sirtuina, lo que lo convierte en una herramienta valiosa para estudiar las funciones específicas de la sirtuina 2 en varios procesos biológicos .
Propiedades
IUPAC Name |
(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2N3O2/c24-15-6-8-19(25)18(12-15)22-9-7-16(30-22)11-14(13-26)23(29)28-21-5-1-4-20-17(21)3-2-10-27-20/h1-12H,(H,28,29)/b14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVENPFFEMUOOGK-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304896-28-4 | |
| Record name | AGK-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304896284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGK-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AGK-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDF0L8606A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: AGK2 is a selective inhibitor of Sirtuin 2 (SIRT2) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
A: this compound binds to SIRT2 and inhibits its deacetylase activity, preventing the removal of acetyl groups from lysine residues on target proteins [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This leads to increased acetylation of various proteins involved in diverse cellular processes.
ANone: The downstream effects of this compound are diverse and context-dependent, influencing various cellular pathways, including:
- Increased α-tubulin acetylation: leading to changes in microtubule stability and dynamics [].
- Increased p53 acetylation: potentially impacting cell cycle regulation and apoptosis [].
- Modulation of inflammatory responses: this compound has been shown to attenuate inflammatory responses in models of sepsis, asthma, and neuroinflammation [, , , , ].
- Regulation of cell proliferation and migration: this compound can inhibit cell proliferation and migration in various cancer cell lines [, , , ].
- Impact on glucose homeostasis and energy metabolism: Studies suggest that this compound may influence glucose metabolism and energy production in different cell types [, , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


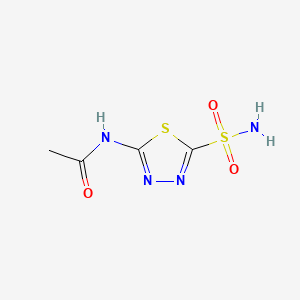
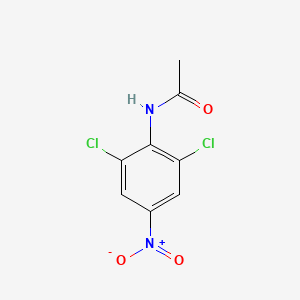

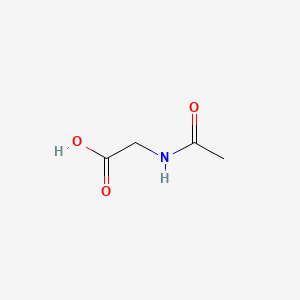
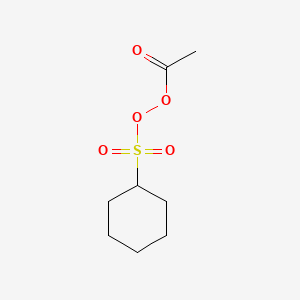
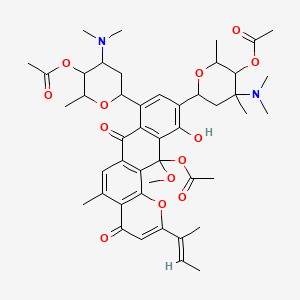
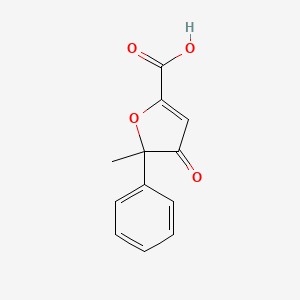
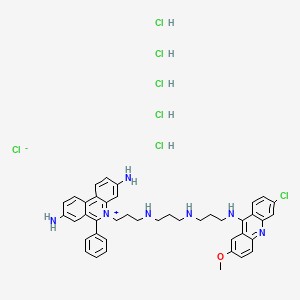

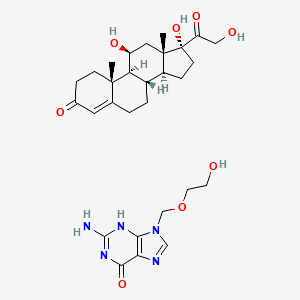
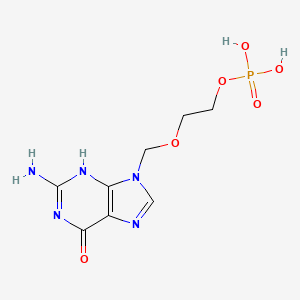
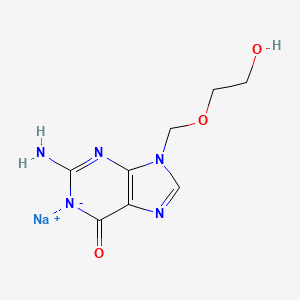
![(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide](/img/structure/B1665008.png)
![N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1665010.png)
